molecular formula C11H8ClNO4S2 B3510157 4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid

4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid

Cat. No.: B3510157
M. Wt: 317.8 g/mol
InChI Key: RDHTWKGSDLJFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid is an organic compound that belongs to the class of sulfonamides. It features a thiophene ring substituted with a carboxylic acid group and a sulfonamide group attached to a 4-chlorophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with biological targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromophenyl)sulfamoyl]thiophene-2-carboxylic acid
  • 4-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid
  • 4-[(4-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid

Comparison

Compared to its analogs, 4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic semiconductors .

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4S2/c12-7-1-3-8(4-2-7)13-19(16,17)9-5-10(11(14)15)18-6-9/h1-6,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHTWKGSDLJFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CSC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid
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4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid
Reactant of Route 3
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Reactant of Route 4
4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid
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4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid
Reactant of Route 6
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4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid

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